Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate
Description
Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is a bicyclic isoxazole derivative featuring a fused cyclopentane ring and a fluorine-substituted bridgehead. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science, particularly due to the electronic effects of fluorine atoms on reactivity and stability.
Properties
Molecular Formula |
C9H11F2NO3 |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
ethyl 5,5-difluoro-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C9H11F2NO3/c1-2-14-8(13)7-5-3-9(10,11)4-6(5)15-12-7/h5-6H,2-4H2,1H3 |
InChI Key |
LECUKWAZNOOYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable cyclopentane derivative with difluoromethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the isoxazole ring system play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 4/6-Hydroxy-4,5,6,6a-Tetrahydro-3aH-Cyclopenta[d]Isoxazole-3-Carboxylates
These compounds (e.g., ethyl 4-hydroxy and ethyl 6-hydroxy derivatives) share the same bicyclic scaffold but differ in the substituent at the 5-position (hydroxyl vs. fluorine). Key distinctions include:
- Stereochemical Complexity : Hydroxylated analogs exist as diastereoisomers (e.g., syn-4, anti-4, syn-5, anti-5), as evidenced by distinct $ ^1H $ NMR signals for each isomer .
- Physical Properties : Hydroxylated derivatives are typically oils (e.g., clear or yellow oils) with solubility in polar solvents like ethyl acetate or dichloromethane, whereas fluorinated analogs likely exhibit enhanced lipophilicity due to fluorine substitution .
Ethyl 4,5,6,6a-Tetrahydro-3aH-Cyclopenta[d]Isoxazole-3-Carboxylate (CAS 137267-49-3)
This non-fluorinated analog (Parchem Chemicals) serves as a baseline for comparing electronic and steric effects:
- Commercial Availability : Unlike the difluoro derivative, this compound is commercially available, with specifications including purity >95% and stability under standard storage conditions .
Ethyl 5-(Substituted)-4,6-Dioxo-4,5,6,6a-Tetrahydro-3aH-Pyrrolo[3,4-d]Isoxazole-3-Carboxylate
This pyrrolo-isoxazole hybrid () features a trifluoromethyl and chloro-substituted pyridine moiety, highlighting:
- Diverse Bioactivity : Such substitutions are common in drug discovery for modulating pharmacokinetic properties (e.g., metabolic stability, binding affinity).
- Structural Flexibility : The fused pyrrolo-isoxazole system demonstrates the adaptability of isoxazole scaffolds in accommodating bulky substituents, a trait shared with cyclopenta[d]isoxazole derivatives .
Key Data Table
Research Findings and Implications
- Fluorine Effects : The 5,5-difluoro substitution likely enhances metabolic stability and membrane permeability compared to hydroxylated analogs, making it a candidate for bioactive molecule development. Fluorine’s electronegativity may also influence ring strain and dipole moments in the cyclopentane-isoxazole system .
- Synthetic Challenges : Fluorinated derivatives may require specialized reagents (e.g., BF₃·Et₂O for acetylation, as in ), whereas hydroxylated analogs are accessible via milder conditions .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield and purity. Statistical methods like factorial designs or response surface methodologies reduce trial-and-error approaches . Integrate computational reaction path searches (quantum chemical calculations) to predict feasible intermediates and transition states, narrowing experimental conditions .
- Example Table :
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Catalyst (mol%) | 1–5% | 3% | +18% |
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use NMR to confirm fluorination patterns and / NMR for cyclopenta-isoxazole backbone verification .
- X-ray Crystallography : Resolve stereochemistry at the 6a-position, critical for understanding conformational stability .
- HPLC-MS : Monitor purity and detect byproducts (e.g., diastereomers or oxidation derivatives) .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardize protocols using process control tools (e.g., real-time reaction monitoring via FTIR or Raman spectroscopy) .
- Share raw computational datasets (reaction coordinates, solvent models) to align experimental parameters .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s cyclization step?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to compare energy barriers of competing pathways (e.g., [3+2] cycloaddition vs. stepwise ring closure) .
- Validate models with kinetic isotope effects (KIEs) or substituent-tuning experiments .
- Example Workflow :
Hypothesis → DFT Simulation → Experimental Kinetic Data → Model Refinement
Q. What reactor design considerations are critical for scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Use continuous-flow reactors to control exothermicity and minimize racemization (common in strained cyclopenta systems) .
- Optimize mixing efficiency via computational fluid dynamics (CFD) simulations to prevent localized hot spots .
Q. How can researchers address discrepancies between predicted (computational) and observed (experimental) solubility profiles of this compound?
- Methodological Answer :
- Apply COSMO-RS solvation models to refine solubility predictions, incorporating solvent-solute interaction parameters .
- Cross-validate with Hansen solubility parameters experimentally to identify mismatches in polarity/cohesion energy .
Data Integrity and Environmental Impact
Q. What statistical frameworks are suitable for analyzing non-linear relationships in reaction yield datasets?
- Methodological Answer :
- Use machine learning algorithms (e.g., random forests or gradient boosting) to model multi-variable interactions .
- Apply Bayesian inference to quantify uncertainty in parameter estimates .
Q. How to assess the environmental persistence of this compound’s metabolites?
- Methodological Answer :
- Conduct aerobic/anaerobic biodegradation assays with LC-MS tracking.
- Model atmospheric lifetime using quantitative structure-activity relationship (QSAR) tools, referencing EPACT guidelines for energy-related pollutants .
Safety and Compliance
Q. What safety protocols are essential when handling fluorinated intermediates during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
